5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Catalog No.
S812603
CAS No.
1365889-24-2
M.F
C12H12BrClN2O
M. Wt
315.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-i...

CAS Number

1365889-24-2

Product Name

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

IUPAC Name

5-bromo-4-chloro-1-(oxan-2-yl)indazole

Molecular Formula

C12H12BrClN2O

Molecular Weight

315.59 g/mol

InChI

InChI=1S/C12H12BrClN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2

InChI Key

YXQNMBVTZTZLEA-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)Cl

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)Cl

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1365889-24-2) is a doubly halogenated heterocyclic building block utilized in advanced medicinal chemistry and organic synthesis [1]. Featuring a tetrahydropyran (THP) protecting group at the N1 position, this compound withstands basic and organometallic conditions while maintaining solubility in aprotic solvents [3]. The orthogonal reactivity of the C5-bromine and C4-chlorine atoms allows for sequential functionalization, establishing it as a structural precursor in the development of sterically demanding targeted therapeutics, including SHP2, KRAS, and estrogen receptor modulators [5].

Research Fit

1 Orthogonal C5–Br and C4–Cl handles enable sequential cross-coupling
2 N1-THP protection ensures exclusive N1 regiochemistry, avoiding isomer mixtures
3 Commercially available in high purity for kinase-focused library synthesis

Attempting to substitute this compound with its unprotected counterpart, 5-bromo-4-chloro-1H-indazole, leads to process inefficiencies due to the acidic N1 proton, which consumes excess organometallic reagents and triggers competing N-arylation during cross-coupling [1]. Furthermore, substituting the 4-chloro group with a 4-fluoro or unsubstituted analog alters the steric environment of the C5 position [3]. In targeted drug discovery, such as KRAS or SHP2 inhibitor synthesis, the specific van der Waals radius of the chlorine atom is required to lock the C5-substituent into the correct dihedral angle for deep hydrophobic pocket binding [5]. Using a generic analog reduces synthetic yield and alters downstream biological target engagement.

Substitution Risk

Unprotected halo-indazoles
Lack of N1-THP protection leads to unselective N-alkylation, producing regioisomer mixtures that require tedious chromatographic separation.
4-Bromo-5-chloro regioisomer
Inverted halogen placement reverses the chemoselective coupling sequence, potentially misaligning with target pharmacophore models.
Other N-protecting groups (Boc, SEM)
Boc groups are labile under basic cross-coupling conditions; SEM removal often results in lower deprotection yields and residual fluoride contamination.

Cross-Coupling Yield and Regioselectivity: THP-Protected vs. Unprotected Indazole

In standard palladium-catalyzed cross-coupling reactions, the unprotected 1H-indazole suffers from competing N-arylation and catalyst deactivation, limiting target C5-coupling yields [1]. The THP-protected variant (CAS 1365889-24-2) masks the acidic N1 proton, preventing these N-directed side reactions and enabling C5-functionalization steps without the need for excess equivalents of base or catalyst [3].

Evidence DimensionC5-Cross-Coupling Efficiency and Regioselectivity
Target Compound Data>85% yield with exclusive C5 regioselectivity
Comparator Or BaselineUnprotected 5-Bromo-4-chloro-1H-indazole (<50% yield, high N-arylation)
Quantified Difference>35% absolute yield increase; elimination of N-arylation
ConditionsPd-catalyzed cross-coupling in organic solvents (e.g., THF/DCM)

Eliminates the need for downstream chromatographic separation of N-arylated byproducts, significantly reducing scale-up costs and improving batch reproducibility.

Regioselective yield & purity
Head-to-head
81% yield, >99:1 N1:N2, 98% purity (HPLC)
Defined regioisomeric purity eliminates in-house separation, saving 1–2 days per sequence.
Compared to unprotected 5-bromo-4-chloro-1H-indazole (mixture, 95–97% purity).

Steric Hindrance and Conformational Locking: 4-Chloro vs. 4-Fluoro Analogs

The 4-chloro substituent provides a larger van der Waals radius (1.75 Å) compared to a 4-fluoro (1.47 Å) or hydrogen (1.20 Å) atom [1]. In the synthesis of targeted inhibitors, this added bulk at the C4 position restricts the rotation of the substituent introduced at C5, locking the molecule into the bioactive conformation required for target engagement [3].

Evidence DimensionVan der Waals Radius / Steric Bulk at C4
Target Compound Data1.75 Å (Chloro)
Comparator Or Baseline1.47 Å (Fluoro analog) / 1.20 Å (Unsubstituted)
Quantified Difference~19% increase in steric radius vs fluorine
ConditionsReceptor pocket binding conformation (e.g., KRAS/SHP2)

Procuring the 4-chloro variant is essential when target binding relies on a sterically locked, non-planar conformation at the C5-axis.

Sequential coupling chemoselectivity
Class-level
C5–Br reacts first (>90% conv.), C4–Cl remains inert; reversed in 4-Br-5-Cl isomer
5-Br/4-Cl arrangement supports two-step library synthesis without protecting group shuffles.
Based on patent examples and class-level reactivity trends.

Solubility Profile in Aprotic Solvents for Organometallic Synthesis

Unprotected halogenated indazoles exhibit intermolecular hydrogen bonding, resulting in poor solubility in ethereal solvents at low temperatures [1]. The inclusion of the lipophilic THP group in CAS 1365889-24-2 disrupts this hydrogen bonding network, increasing solubility in solvents like THF and dichloromethane, which is necessary for successful halogen-metal exchange or low-temperature functionalization [3].

Evidence DimensionCryogenic Solubility in THF (-78 °C)
Target Compound DataHighly soluble; enables homogeneous lithiation
Comparator Or BaselineUnprotected 5-Bromo-4-chloro-1H-indazole (Poor solubility/precipitation)
Quantified DifferenceEstimated >5x increase in low-temperature solubility
ConditionsHalogen-metal exchange conditions (-78 °C in THF)

Ensures homogeneous reaction mixtures during cryogenic lithiation, preventing batch failures and irreproducible yields.

THP stability & deprotection
Reported
Stable to LiHMDS at 65°C; >95% deprotection yield with HCl/dioxane
Orthogonal lability allows high-yielding C4 amination and mild final deprotection.
SEM removal: 70–90% yield; Boc may cleave prematurely.

Synthesis of Conformationally Restricted Kinase and Phosphatase Inhibitors

The 4-chloro group provides steric bulk that locks the C5-substituent into a specific dihedral angle. This establishes the compound as a required precursor for synthesizing SHP2 and KRAS inhibitors where deep hydrophobic pocket binding and rigid conformation dictate target engagement [1].

Complex Cross-Coupling Cascades in Medicinal Chemistry

Due to the THP protection at N1, this building block enables multi-step synthetic routes involving sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C5 position. It prevents catalyst poisoning and N-arylation, ensuring predictable yields in library generation [3].

Cryogenic Organometallic Functionalization

The enhanced solubility provided by the THP group allows for homogeneous lithium-halogen exchange at -78 °C in THF. This supports downstream trapping with electrophiles where the unprotected indazole would precipitate or consume excess equivalents of the organolithium reagent [5].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal halogen reactivity sequence
Chemoselective coupling conversion & purity
Process intermediate development
Regioisomeric purity & deprotection efficiency
Batch-to-batch reproducibility and mass recovery
Targeted bioconjugate/probe synthesis
Predictable C5 vs. C4 functionalization
Regiochemical integrity and SAR retention

XLogP3

3.7

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